molecular formula C17H18BrNO4S B11368481 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide

Cat. No.: B11368481
M. Wt: 412.3 g/mol
InChI Key: PMJQZKNNGMECQS-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a thiolane ring, and a phenylacetamide moiety, making it a subject of study for its diverse reactivity and potential biological activities.

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide

InChI

InChI=1S/C17H18BrNO4S/c18-16-7-6-15(23-16)11-19(14-8-9-24(21,22)12-14)17(20)10-13-4-2-1-3-5-13/h1-7,14H,8-12H2

InChI Key

PMJQZKNNGMECQS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxaldehyde. This intermediate is then subjected to a series of reactions, including condensation with thiolane derivatives and subsequent amide formation with phenylacetic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like sulfur powder .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated derivative.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring is believed to interact with cellular proteins, disrupting their normal function and leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENYLACETAMIDE is unique due to its combination of a brominated furan ring, a thiolane ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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